molecular formula C12H14ClN3OS B1608494 5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-88-5

5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1608494
CAS No.: 588673-88-5
M. Wt: 283.78 g/mol
InChI Key: JWWLHFMBNXECJX-UHFFFAOYSA-N
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Description

5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorinated phenoxy group and an ethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chloro-2-methylphenol with an appropriate triazole precursor. One common method involves the use of 4-chloro-2-methylphenol and ethyl 4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; reactions are often performed in alcohol solvents.

    Substitution: Amines, thiols; reactions may require the presence of a base and are conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antifungal agents.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring, chlorinated phenoxy group, and ethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)7-17-10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWLHFMBNXECJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=C(C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390618
Record name 5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588673-88-5
Record name 5-[(4-Chloro-2-methylphenoxy)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588673-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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